

The Benzofuran Scaffold: A Technical Guide to its Expanding Therapeutic Applications

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Compound of Interest

Compound Name: 7-Bromobenzofuran

Cat. No.: B040398

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Executive Summary

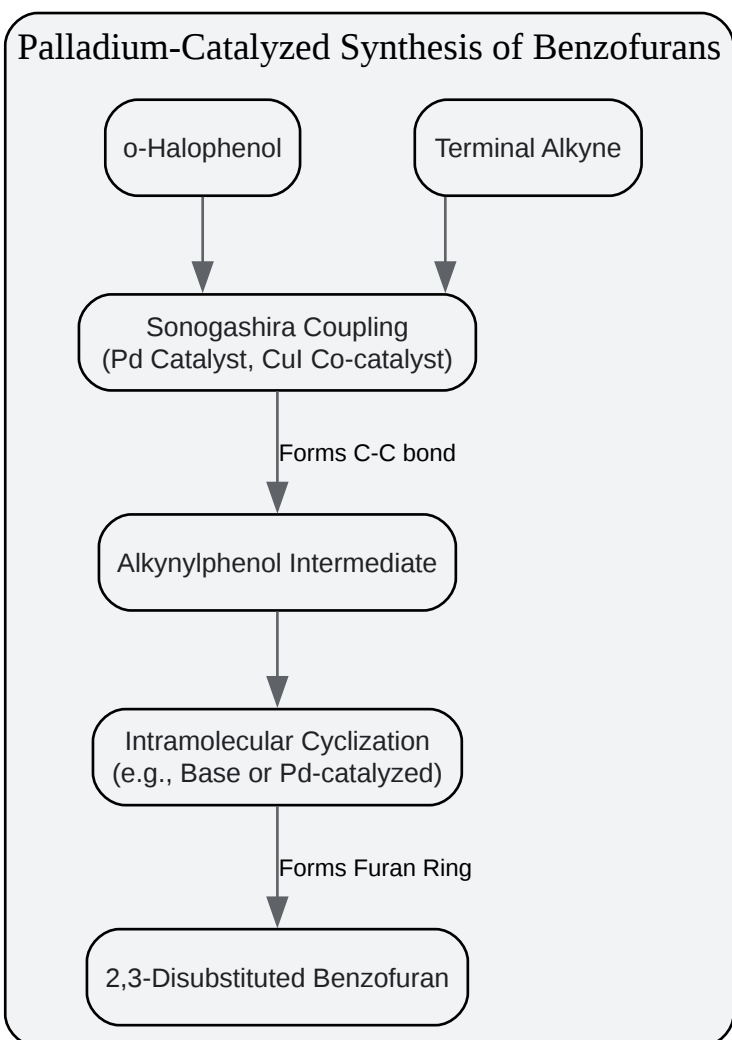
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Found in a wide array of natural products and synthetic compounds, its derivatives exhibit a remarkable spectrum of biological activities.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of benzofurans. We will explore the core mechanisms, structure-activity relationships (SAR), and key experimental data underpinning their potential as anticancer, neuroprotective, and antimicrobial agents. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that drive experimental design and validating the therapeutic promise of this versatile molecular framework.

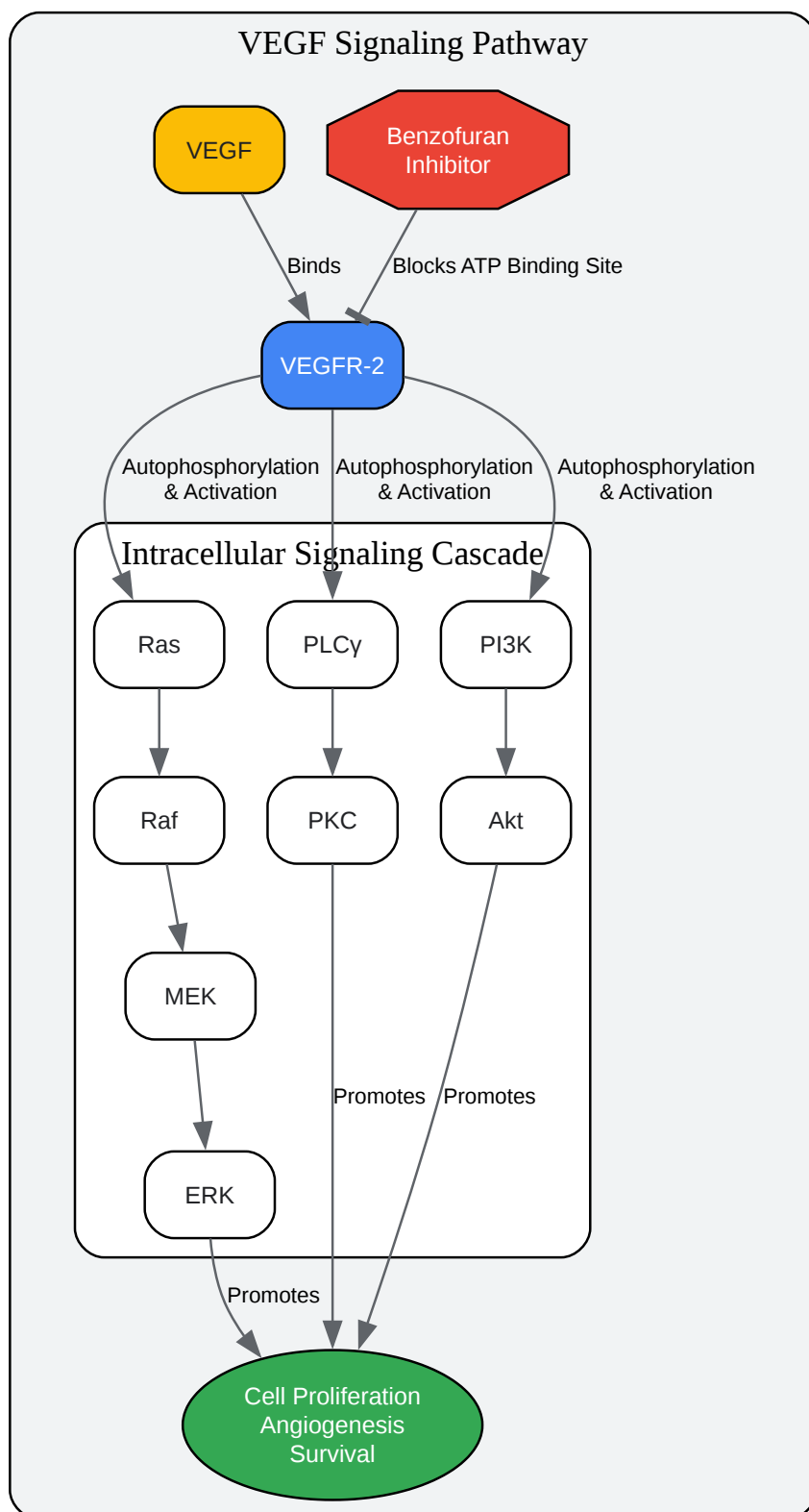
The Benzofuran Core: A Foundation for Pharmacological Diversity

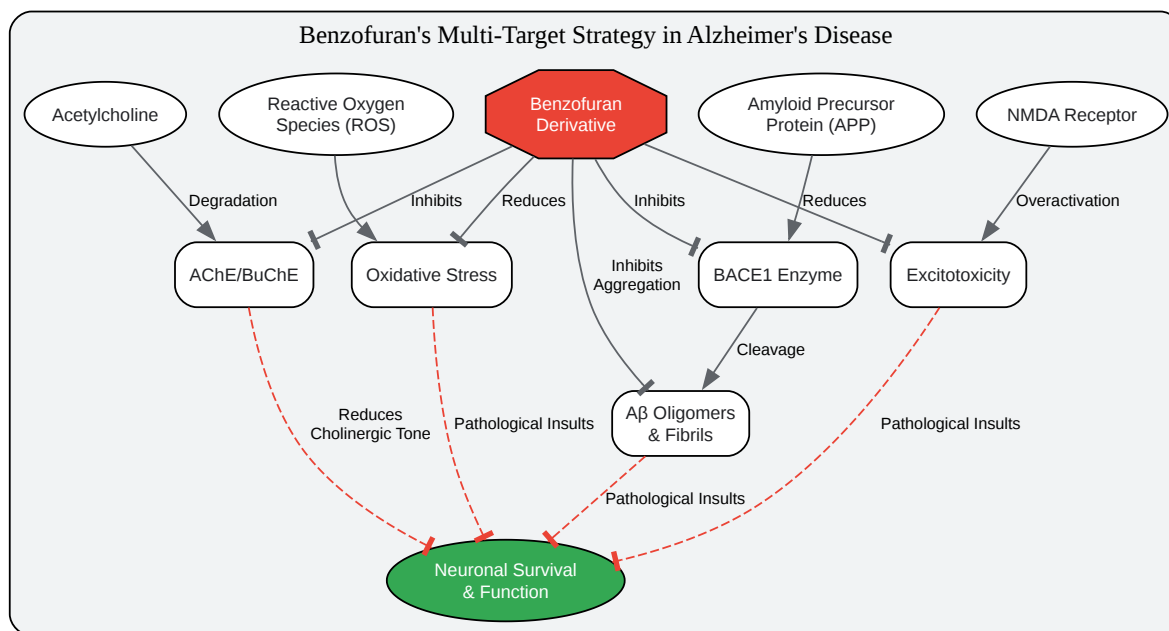
The benzofuran scaffold is a fundamental structural unit in numerous biologically active compounds, from naturally occurring plant metabolites to clinically approved drugs.[3][5] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, making it an ideal anchor for molecular recognition by various biological targets. The versatility of this core allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[6]

General Synthetic Strategies

The development of potent benzofuran-based therapeutics is intrinsically linked to efficient synthetic methodologies. While numerous specialized routes exist, a common and effective approach is the Palladium-catalyzed Sonogashira cross-coupling reaction between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization (5-endo-dig).^[7] This strategy offers a robust pathway to 2,3-disubstituted benzofurans, which are frequently associated with potent biological activity.







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